

Application Note: Benzoxazine Derivatives in Drug Discovery

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Compound of Interest

Compound Name: 4-nitroso-3,4-dihydro-2H-1,4-benzoxazine
Cat. No.: B8607131

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Executive Summary

Benzoxazine derivatives, specifically the 1,3- and 1,4-isomers, have emerged as "privileged scaffolds" in modern medicinal chemistry. Their structural rigidity, capability for hydrogen bonding, and lipophilicity allow them to mimic nucleic acid bases and interact with diverse biological targets, including kinases (e.g., EGFR), bacterial DNA gyrase, and estrogen receptors.

This guide provides a technical roadmap for the synthesis, biological evaluation, and mechanistic profiling of benzoxazine derivatives. It moves beyond basic literature review to offer actionable protocols for synthesizing these heterocycles via Mannich condensation and validating their efficacy through specific biochemical assays.

Synthetic Strategies: The Mannich Condensation Protocol^{[1][2]}

The most robust method for constructing the 1,3-benzoxazine core is the Mannich-type condensation of a phenol, a primary amine, and formaldehyde. This reaction is favored for its

atom economy and potential for solvent-free "green" chemistry.

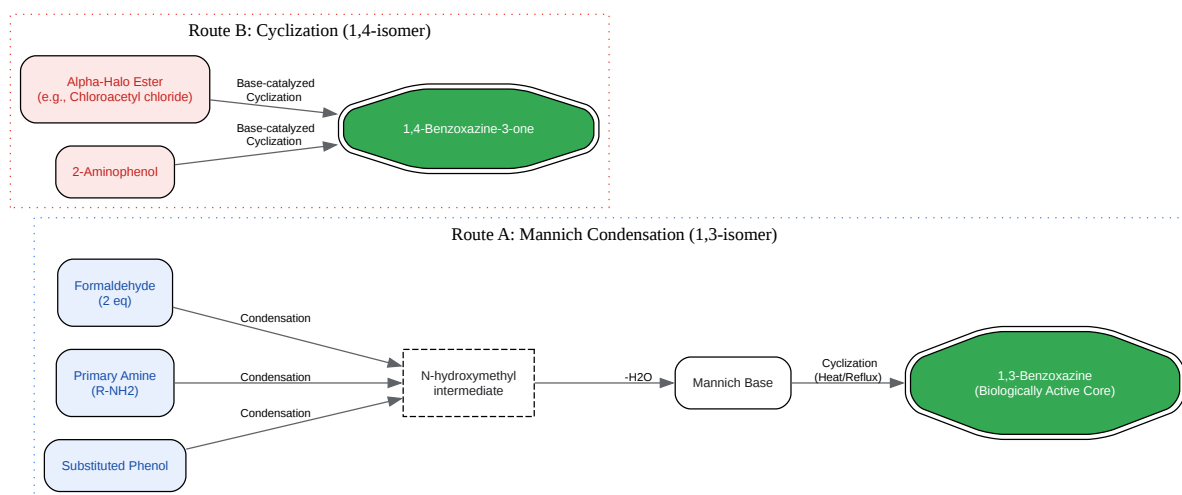
Mechanism of Formation

The reaction proceeds through a stepwise mechanism:

- Formation of N-hydroxymethylamine: Formaldehyde reacts with the primary amine.
- Formation of the Iminium Ion: Dehydration yields the reactive electrophile.
- Electrophilic Aromatic Substitution: The iminium ion attacks the ortho-position of the phenol.
- Ring Closure: A second equivalent of formaldehyde bridges the phenolic oxygen and the amine nitrogen.

Visualization: Synthesis Pathways

The following diagram illustrates the divergent synthesis pathways for 1,3- and 1,4-benzoxazines.



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Caption: Divergent synthetic pathways for 1,3-benzoxazine (via Mannich condensation) and 1,4-benzoxazine derivatives.

Experimental Protocol: Solvent-Free Synthesis of 1,3-Benzoxazine

Objective: Synthesize 3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazine. Scale: 10 mmol Safety: Formaldehyde is carcinogenic; work in a fume hood.

Materials

- Phenol (0.94 g, 10 mmol)

- Aniline (0.93 g, 10 mmol)
- Paraformaldehyde (0.60 g, 20 mmol)
- Calcium Hydroxide (Catalyst, 10 mol%)

Step-by-Step Methodology

- **Reactant Preparation:** In a mortar, grind the paraformaldehyde to a fine powder.
- **Mixing:** Add phenol, aniline, and calcium hydroxide to the mortar. Grind the mixture vigorously with a pestle.
- **Reaction:** The mixture will become a viscous paste or liquid due to the formation of a eutectic melt and the release of water. Continue grinding for 15–20 minutes at room temperature.
 - **Note:** If the reaction is sluggish, transfer the paste to a round-bottom flask and heat to 60°C for 30 minutes.
- **Work-up:** Dissolve the crude reaction mixture in diethyl ether (20 mL).
- **Washing:** Wash the organic layer with 1M NaOH (2 x 10 mL) to remove unreacted phenol, followed by water (2 x 10 mL).
- **Drying:** Dry the organic layer over anhydrous

and concentrate under reduced pressure.
- **Purification:** Recrystallize the residue from ethanol to obtain the pure product (Yield typically 85–90%).

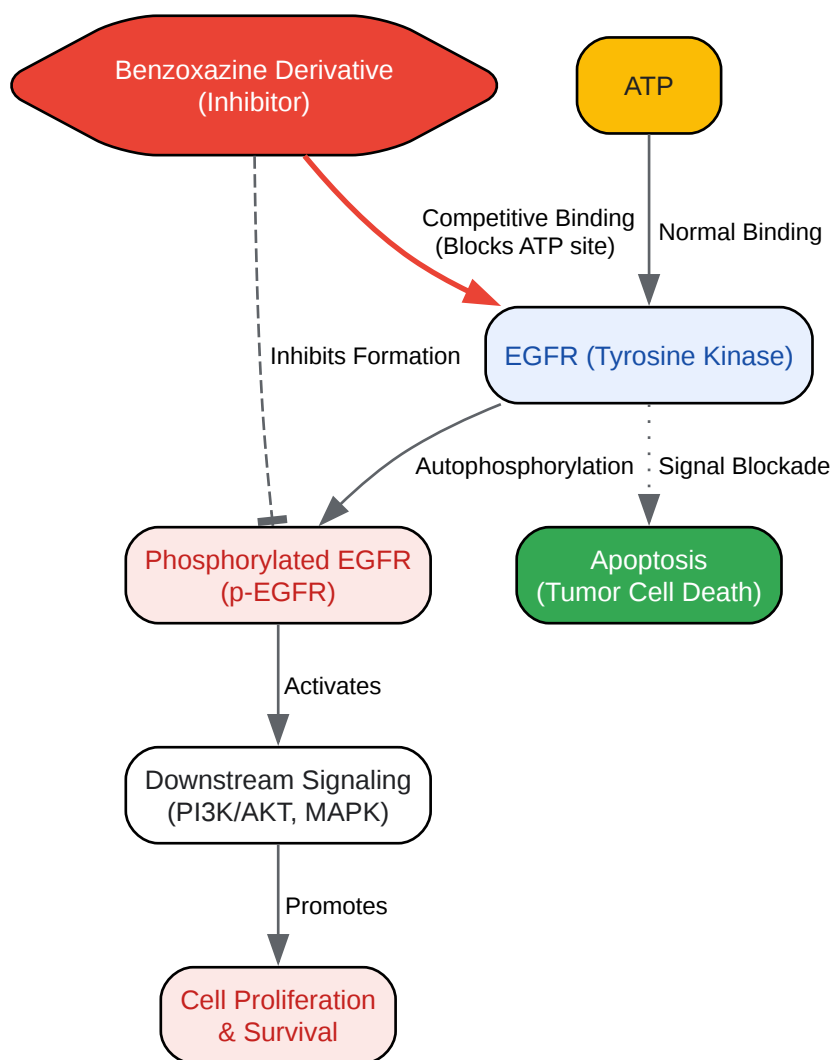
Pharmacological Application: Anticancer (EGFR Inhibition)[3][4]

Benzoxazine derivatives, particularly 1,4-benzoxazines fused with nitrogen heterocycles (e.g., pyrido[2,3-b][1,4]oxazine), function as potent ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action

Mutant EGFR (e.g., L858R or T790M) is constitutively active in many non-small cell lung cancers (NSCLC). Benzoxazine derivatives bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and downstream signaling (PI3K/AKT and MAPK pathways).

Visualization: EGFR Signaling Inhibition



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Caption: Mechanism of EGFR inhibition by benzoxazine derivatives, leading to apoptosis.

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes the anticancer potency of substituted 1,4-benzoxazines against the HCC827 cell line (EGFR-mutant).

Compound ID	R1 Substituent (N-position)	R2 Substituent (Aryl ring)	IC50 (μM) [HCC827]	Selectivity Index (SI)
BZX-01	H	H	> 50.0	N/A
BZX-07f	Methyl	6-Cl, 7-F	0.09	> 100
BZX-12	Benzyl	6-NO ₂	2.45	15
Gefitinib	(Reference Std)	-	0.02	-

Note: Electron-withdrawing groups (Cl, F) at positions 6 and 7 significantly enhance binding affinity.

Protocol: In Vitro Antiproliferative Assay (MTT)

Objective: Determine the IC₅₀ of synthesized benzoxazine derivatives against cancer cell lines (e.g., HCC827, MCF-7).

Reagents

- MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
- Solubilization Buffer: DMSO.

Procedure

- Seeding: Plate cells in 96-well plates at a density of cells/well in 100 μL of media. Incubate for 24 hours at 37°C/5% CO₂.
- Treatment: Prepare serial dilutions of the benzoxazine derivative (e.g., 0.01 μM to 100 μM) in culture media. Add 100 μL of drug solution to triplicate wells.
 - Control: DMSO vehicle control (0.1% final concentration).

- Incubation: Incubate for 48 or 72 hours.
- MTT Addition: Add 20 μL of MTT reagent to each well. Incubate for 4 hours at 37°C. Viable cells will reduce MTT to purple formazan crystals.
- Solubilization: Carefully remove the supernatant. Add 150 μL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.
- Measurement: Measure absorbance at 570 nm using a microplate reader.
- Analysis: Calculate % Cell Viability =

 . Plot dose-response curves to determine IC50.

References

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